molecular formula C19H16BrNO2 B11218253 (4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11218253
M. Wt: 370.2 g/mol
InChI Key: CMNGXJZKHHFRQS-BOPFTXTBSA-N
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Description

(4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a bromophenyl group, a propan-2-ylbenzylidene moiety, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with 4-(propan-2-yl)benzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with an appropriate oxazolone precursor under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized oxazolone derivatives.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

(4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one lies in its specific bromophenyl group, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H16BrNO2/c1-12(2)14-9-7-13(8-10-14)11-17-19(22)23-18(21-17)15-5-3-4-6-16(15)20/h3-12H,1-2H3/b17-11-

InChI Key

CMNGXJZKHHFRQS-BOPFTXTBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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